molecular formula C25H21FN4OS2 B2879536 3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-55-5

3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2879536
CAS RN: 847402-55-5
M. Wt: 476.59
InChI Key: CYJOOPFPSAJDPD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, a triazole, and a thioether. Benzothiazole derivatives are known for their broad spectrum of biological effects and are often explored in the development of new anti-tumor and anti-inflammatory drugs . Triazole is another important heterocyclic compound that is often used in medicinal chemistry due to its diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Anticancer Research

Benzothiazole derivatives have shown promise in anticancer research due to their ability to inhibit cell proliferation. The compound’s potential to act on various cancer cell lines, including human epidermoid carcinoma and non-small cell lung cancer, makes it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Studies

The compound’s influence on inflammatory cytokines like IL-6 and TNF-α suggests its use in studying chronic inflammation and its role in diseases. It could be valuable in exploring new anti-inflammatory therapies .

Pharmacokinetic Analysis

Using predictive models like Swiss ADME and admetSAR, the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be assessed. This is crucial for drug development processes .

Chemical Synthesis of Novel Compounds

The benzothiazole core of the compound provides a versatile framework for the synthesis of novel derivatives. These derivatives can be designed to enhance specific biological activities or reduce toxicity .

Enzyme Inhibition Studies

Compounds with benzothiazole moieties are often explored for their enzyme inhibitory properties. This compound could be used to study its effects on various enzymes, potentially leading to the development of new inhibitors .

Molecular Docking and Modeling

The compound’s structure allows for molecular docking studies to predict its interaction with various biological targets. This is useful in the early stages of drug discovery to identify potential lead compounds .

properties

IUPAC Name

3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4OS2/c26-20-10-6-9-19(15-20)17-32-24-28-27-23(29(24)14-13-18-7-2-1-3-8-18)16-30-21-11-4-5-12-22(21)33-25(30)31/h1-12,15H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJOOPFPSAJDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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